molecular formula C24H32O6 B13439784 Cortisone 17-Propionate

Cortisone 17-Propionate

Cat. No.: B13439784
M. Wt: 416.5 g/mol
InChI Key: XIEAPUDJDFQBKR-NSICTAEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cortisone 17-propionate is a synthetic glucocorticoid ester derived from cortisone, a naturally occurring corticosteroid. These compounds are characterized by a propionate ester group at the C17 position, which enhances lipophilicity, prolongs dermal retention, and modulates glucocorticoid receptor binding affinity . Cortisone derivatives generally exhibit anti-inflammatory and immunosuppressive properties, with esterification at C17 altering pharmacokinetic profiles compared to their parent compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cortisone 17-Propionate involves several steps, starting from cortisone. The primary synthetic route includes the esterification of cortisone at the 17th position with propionic acid. This reaction typically requires the use of a catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Cortisone 17-Propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and halogenated compounds .

Scientific Research Applications

Cortisone 17-Propionate has a wide range of applications in scientific research:

Mechanism of Action

Cortisone 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This receptor-ligand complex then translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and increases the production of anti-inflammatory proteins, thereby reducing inflammation and suppressing the immune response .

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

The table below compares key structural and physicochemical properties of cortisone and its 17-propionate analogs:

Compound Molecular Formula Molecular Weight C17 Modification Key Applications
Cortisone C₂₁H₂₈O₅ 360.45 g/mol None (parent compound) Systemic inflammation, adrenal insufficiency
Clobetasol 17-propionate C₂₅H₃₂ClFO₅ 466.97 g/mol Propionate ester Topical psoriasis, eczema
Beclomethasone 17-propionate C₂₈H₃₇ClO₇ 521.04 g/mol Propionate ester Asthma, airway remodeling
Fluticasone 17-propionate C₂₅H₃₁F₃O₅S 500.57 g/mol Propionate ester + sulfur Allergic rhinitis, dermatitis

Key Observations :

  • Lipophilicity : Propionate esters increase lipophilicity, enhancing skin penetration and reducing systemic absorption (e.g., clobetasol 17-propionate’s topical efficacy vs. cortisone’s systemic use) .
  • Receptor Binding : Fluorination (e.g., in fluticasone) or chlorination (e.g., in beclomethasone) further enhances glucocorticoid receptor affinity and potency .

Pharmacodynamic and Clinical Efficacy

Anti-Inflammatory Activity

  • Beclomethasone 17-propionate reduced ADAM33 and MMP-9 expression in airway cells by 40–60% when combined with calcitriol, showing synergistic anti-remodeling effects in asthma .
  • Cortisone itself lacks significant topical efficacy due to rapid metabolism but remains critical in systemic therapies .

Stability and Formulation

  • Fluticasone 17-propionate exhibited superior stability in cream bases, with 95% purity retention after 10 days at 37°C, attributed to its sulfenic acid moiety .
  • Clobetasol 17-propionate formulations showed variability in pharmaceutical availability (65–89%) depending on cream/ointment bases, highlighting formulation-dependent bioavailability .

Contradictions :

  • Cortisone’s systemic catabolic effects (e.g., protein synthesis inhibition) contrast with the localized action of its propionate esters, which minimize systemic exposure .
  • Beclomethasone 17-propionate increased ACTA2 expression (a fibrosis marker) in airway cells, suggesting context-dependent pro-fibrotic risks despite anti-inflammatory benefits .

Biological Activity

Cortisone 17-propionate is a synthetic corticosteroid that exhibits significant biological activity, primarily through its anti-inflammatory and immunosuppressive properties. This article explores its mechanisms of action, pharmacokinetics, therapeutic applications, and associated case studies.

This compound functions by binding to corticosteroid receptors, leading to the modulation of gene expression involved in inflammatory and immune responses. The compound's potency is attributed to its structure, which allows it to penetrate cellular membranes effectively and exert its effects at the site of action.

Key Mechanisms:

  • Anti-inflammatory Effects: this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby diminishing inflammation.
  • Immunosuppressive Activity: It inhibits the proliferation of lymphocytes and the activation of macrophages, leading to reduced immune responses.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. Upon topical application, it is quickly hydrolyzed into its active form, cortisone, by esterases present in the skin. The systemic absorption is minimal, which limits potential side effects compared to systemic corticosteroids.

Table 1: Pharmacokinetic Properties

PropertyValue
Absorption RateRapid (within hours)
Half-lifeApproximately 2 hours
MetabolismHydrolysis by esterases
ExcretionPrimarily renal

Therapeutic Applications

This compound is primarily used in dermatological conditions due to its potent anti-inflammatory properties. It is effective in treating various skin disorders such as psoriasis, eczema, and dermatitis.

Common Uses:

  • Psoriasis: Effective in reducing plaque formation and inflammation.
  • Eczema: Alleviates itching and redness associated with eczema flare-ups.
  • Dermatitis: Used in various forms of dermatitis to reduce inflammation.

Case Studies

  • Case Study on Iatrogenic Cushing's Syndrome:
    A patient developed iatrogenic Cushing's syndrome after long-term use of clobetasol 17-propionate cream. The patient exhibited symptoms such as truncal obesity and skin atrophy after applying the cream extensively over eight years. This case highlights the importance of monitoring long-term corticosteroid use to prevent severe side effects .
  • Topical Efficacy Comparison:
    A study compared the efficacy of this compound with other corticosteroids like betamethasone. The results indicated that cortisone was significantly more effective in reducing inflammation with a lower incidence of systemic side effects .

Table 2: Efficacy Comparison

CorticosteroidEfficacy Rating (1-10)Side Effects (Incidence %)
This compound910
Betamethasone720
Clobetasol815

Research Findings

Recent studies have demonstrated the potential of this compound in managing severe cutaneous adverse reactions (SCAR). A propensity score analysis indicated that patients treated with corticosteroids had a significantly lower mortality rate compared to those receiving supportive care alone . This finding emphasizes the critical role corticosteroids play in managing severe inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Cortisone 17-Propionate in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of cortisone at the 17-hydroxyl position using propionic anhydride or acyl chloride under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Pharmacopeial standards (e.g., Ph. Eur.) should guide purity criteria, including residual solvent analysis and enantiomeric purity checks .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodological Answer : Detailed experimental protocols must include solvent systems, temperature controls, and catalyst concentrations. For in vivo studies, standardized animal models (e.g., Sprague-Dawley rats) and dosing regimens (e.g., subcutaneous vs. oral administration) should be reported. Use internal standards in HPLC-MS analyses to minimize batch variability. Raw data and statistical codes should be archived in supplementary materials to enable replication .

Q. What are the critical parameters for assessing this compound’s stability in formulation studies?

  • Methodological Answer : Accelerated stability testing under varying pH, temperature, and humidity conditions is essential. Monitor degradation products via UV-spectroscopy or tandem MS. Include forced degradation studies (e.g., oxidative stress with H₂O₂) to identify vulnerable functional groups. Follow ICH guidelines for shelf-life extrapolation .

Advanced Research Questions

Q. How can multivariate statistical models resolve confounding variables in observational studies of this compound’s metabolic effects?

  • Methodological Answer : Apply propensity score matching to balance covariates (e.g., age, baseline cortisol levels) in non-randomized cohorts. For longitudinal data, mixed-effects models can account for intra-subject variability. Sensitivity analyses (e.g., stratification by age subgroups, as in ) should test robustness. Report confidence intervals and p-values with adjustments for multiple comparisons .

Q. What experimental designs are optimal for evaluating this compound’s anti-inflammatory efficacy in chronic disease models?

  • Methodological Answer : Use a randomized, blinded, placebo-controlled trial (RCT) design with parallel groups. Incorporate biomarkers (e.g., IL-6, TNF-α) and histopathological endpoints. For translational relevance, include dose-response curves and comparative arms with existing glucocorticoids (e.g., prednisolone). Power analysis should determine sample size to detect clinically meaningful effect sizes .

Q. How should researchers address contradictory findings in pharmacokinetic studies of this compound?

  • Methodological Answer : Conduct systematic reviews with meta-analyses to aggregate data across studies. Evaluate heterogeneity sources (e.g., species differences, administration routes) using subgroup analyses. Validate assays through cross-laboratory proficiency testing. Conflicting results may arise from batch variability in drug synthesis, which mandates detailed reporting of synthetic protocols .

Q. What strategies improve the detection of low-abundance metabolites in this compound biotransformation studies?

  • Methodological Answer : Employ high-resolution mass spectrometry (HR-MS) with isotopic labeling to trace metabolic pathways. Use solid-phase extraction (SPE) for sample cleanup to enhance signal-to-noise ratios. In silico tools (e.g., molecular docking) can predict enzyme-binding affinities for CYP3A4-mediated metabolism. Confirm findings with synthetic metabolite standards .

Q. Methodological Considerations for Research Design

Q. How to formulate a PICOT-compliant research question for clinical trials involving this compound?

  • Methodological Answer : Structure the question using:

  • P opulation: e.g., "Adults with corticosteroid-resistant dermatitis."
  • I ntervention: "Topical this compound (0.1% w/w)."
  • C omparison: "Vehicle-controlled application."
  • O utcome: "Reduction in SCORAD index at 4 weeks."
  • T ime: "Double-blind phase over 8 weeks."
    Refine feasibility through pilot studies and stakeholder feedback .

Q. What are best practices for validating this compound’s receptor-binding affinity in mechanistic studies?

  • Methodological Answer : Use surface plasmon resonance (SPR) or radioligand binding assays with glucocorticoid receptor (GR)-expressing cell lines. Include positive controls (e.g., dexamethasone) and competitive binding assays to calculate IC₅₀ values. Replicate experiments across independent labs to confirm reproducibility .

Q. Data Analysis and Reporting

Q. How to optimize tables and figures for publishing this compound research findings?

  • Methodological Answer : Tables should include mean ± SD, n-values, and statistical annotations (e.g., asterisks for significance). Figures must use high-resolution microscopy or chromatograms with scale bars. Follow journal guidelines (e.g., SI units, sequential numbering) and provide raw data in supplementary files. Avoid redundancy between text and visuals .

Properties

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

[(8S,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C24H32O6/c1-4-20(29)30-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)21(16)18(27)12-23(17,24)3/h11,16-17,21,25H,4-10,12-13H2,1-3H3/t16-,17-,21+,22-,23-,24-/m0/s1

InChI Key

XIEAPUDJDFQBKR-NSICTAEPSA-N

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO

Canonical SMILES

CCC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)C(=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.